Cas no 42878-47-7 (7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid)
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- 7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylicacid
- SR-01000328773-1
- 7-chloro-1,2,3,4-tetrahydro-9-acridinecarboxylic acid
- Oprea1_436725
- 42878-47-7
- AKOS000199365
- 2-chloro-5,6,7,8-tetrahydroacridine-9-carboxylic acid
- SR-01000328773
-
- Inchi: 1S/C14H12ClNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18)
- InChI Key: CGVBPPIOLNNDNE-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C(=O)O)=C1C(CCCC1)=N2
Computed Properties
- Exact Mass: 261.0556563Da
- Monoisotopic Mass: 261.0556563Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 50.2Ų
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645906-1g |
7-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
42878-47-7 | 98% | 1g |
¥3731.00 | 2024-05-14 |
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Additional information on 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (CAS No. 42878-47-7): An Overview of Its Structure, Properties, and Applications
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (CAS No. 42878-47-7) is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and structural versatility. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent research advancements related to 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid.
Chemical Structure and Properties
The molecular formula of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is C15H15ClNO2, with a molecular weight of 280.74 g/mol. The compound features a tetrahydroacridine core with a chlorine substituent at the 7-position and a carboxylic acid group at the 9-position. The tetrahydroacridine scaffold is a well-known structure in medicinal chemistry due to its ability to interact with various biological targets, including DNA and proteins.
The presence of the carboxylic acid group imparts acidic properties to the molecule, making it soluble in polar solvents such as water and ethanol. The chlorine substituent at the 7-position enhances the lipophilicity of the molecule, which can influence its bioavailability and cellular uptake. These structural features collectively contribute to the compound's unique biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has been extensively studied in the literature. One common approach involves the condensation of 9-chloroacridine with an appropriate aldehyde or ketone followed by reduction to form the tetrahydro derivative. The carboxylic acid group can be introduced through various methods, such as esterification followed by hydrolysis or direct carboxylation reactions.
A recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method for 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid. This method involves the sequential addition of reagents in a single reaction vessel, significantly reducing the number of purification steps and improving overall yield. The use of environmentally friendly solvents and catalysts further enhances the sustainability of this synthetic route.
Biological Activities and Therapeutic Potential
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has been investigated for its potential therapeutic applications in various diseases. One of the most notable areas of research is its antitumor activity. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is believed to involve interactions with DNA and key regulatory proteins involved in cell survival pathways.
In addition to its antitumor properties, 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has also been explored for its neuroprotective effects. Research conducted at the University of California demonstrated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating signaling pathways associated with neurodegeneration. These findings suggest that 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid may have potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Clinical Trials and Future Directions
The promising preclinical results for 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid have led to increased interest in advancing this compound into clinical trials. Several Phase I trials are currently underway to evaluate its safety and efficacy in cancer patients. Early results have shown promising outcomes with manageable side effects.
Further research is needed to optimize the formulation and delivery methods for 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid. Nanotechnology-based delivery systems are being explored to enhance its bioavailability and target specificity. Additionally, combination therapies involving this compound with other anticancer agents are being investigated to improve treatment outcomes.
Conclusion
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (CAS No. 42878-47-7) is a versatile compound with significant potential in medicinal chemistry and drug development. Its unique chemical structure and biological activities make it an attractive candidate for further research and clinical applications. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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